molecular formula C11H11N3O2 B1387499 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbohydrazide CAS No. 1171808-03-9

2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbohydrazide

Cat. No. B1387499
M. Wt: 217.22 g/mol
InChI Key: LIGMVENSDPDKRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbohydrazide (2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbohydrazide, abbreviated as 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbohydrazide or 2M1ODHC) is a heterocyclic compound that is commonly used in scientific research. It is a versatile compound that has been used in a variety of applications, including synthetic organic chemistry, pharmaceuticals, biochemistry, and pharmacology. This compound is a versatile building block for the synthesis of a wide variety of compounds, including drugs and other small molecules.

Mechanism Of Action

The mechanism of action of 2M1ODHC is not well-understood. However, it is thought to involve the formation of a covalent bond between the two functional groups of the molecule, which then forms a cyclic structure. This cyclic structure is then able to interact with other molecules, leading to a variety of biochemical and physiological effects.

Biochemical And Physiological Effects

2M1ODHC has been shown to have a variety of biochemical and physiological effects. It has been shown to be a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of a variety of drugs and other compounds. Additionally, 2M1ODHC has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. It has also been shown to have anti-inflammatory and anti-tumor effects.

Advantages And Limitations For Lab Experiments

The use of 2M1ODHC in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available in a variety of forms. Additionally, it is a versatile compound that can be used in a variety of different applications. However, there are also some limitations to its use. 2M1ODHC is a relatively unstable compound, and it can be difficult to work with in its pure form. Additionally, it can be toxic if not handled properly.

Future Directions

The use of 2M1ODHC in scientific research is likely to continue to grow in the future. It is a versatile compound that can be used in a variety of different applications, including the synthesis of a variety of pharmaceuticals, biochemicals, and other small molecules. Additionally, it is likely to be used in the development of new drugs and other compounds. Additionally, it is likely to be used in the study of a variety of biochemical and physiological processes, such as inflammation and cancer. Finally, it is likely to be used in the development of new methods of synthesis and new technologies.

Scientific Research Applications

2M1ODHC has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of a variety of compounds, including drugs and other small molecules. It has also been used in the synthesis of a variety of pharmaceuticals and biochemicals. Additionally, 2M1ODHC has been used in the synthesis of a variety of aromatic compounds, including those found in natural products.

properties

IUPAC Name

2-methyl-1-oxoisoquinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-14-6-9(10(15)13-12)7-4-2-3-5-8(7)11(14)16/h2-6H,12H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGMVENSDPDKRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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